molecular formula C8H4N2O4 B032571 3-Nitrophthalimide CAS No. 603-62-3

3-Nitrophthalimide

Cat. No.: B032571
CAS No.: 603-62-3
M. Wt: 192.13 g/mol
InChI Key: BONIIQYTWOPUQI-UHFFFAOYSA-N
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Description

3-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the third position of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophthalimide can be synthesized from 3-nitrophthalic acid and urea. The reaction involves heating 3-nitrophthalic acid with urea in glacial acetic acid at 117°C for 3 hours. The mixture is then cooled, and the product is extracted using water and ethyl acetate. The organic phase is dried and concentrated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products:

    Reduction: 3-Aminophthalimide.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

    Hydrolysis: 3-Nitrophthalic acid.

Scientific Research Applications

3-Nitrophthalimide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Acts as a fluorescent dye for biological research purposes.

    Medicine: Investigated for its potential antifungal activities.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitrophthalimide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antifungal activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the nitro group at the third position, which imparts distinct chemical and biological properties. This positional isomerism affects its reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

4-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIIQYTWOPUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060532
Record name 1H-Isoindole-1,3(2H)-dione, 4-nitro-
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Molecular Weight

192.13 g/mol
Source PubChem
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CAS No.

603-62-3
Record name 3-Nitrophthalimide
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Record name 3-Nitrophthalimide
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Record name 3-NITROPHTHALIMIDE
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Record name 1H-Isoindole-1,3(2H)-dione, 4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 3-Nitrophthalimide is C8H4N2O4, and its molecular weight is 192.13 g/mol. []

A: While specific spectroscopic data isn't detailed in the provided abstracts, this compound's structure can be confirmed using techniques like 1H-NMR and 13C-NMR spectroscopy. [, ]

A: Research indicates that this compound exhibits varying solubility in different solvents, impacting its use in applications like crystallization. []

A: Yes, density functional theory (DFT) calculations have been employed to investigate this compound's potential as a solid electrolyte interface (SEI)-forming additive in lithium-ion batteries, revealing promising results. []

A: Research shows that substituting the nitro group in this compound with a methoxy group, forming N-substituted 3-methoxyphthalimides, alters its reactivity with sodium methoxide. [] This suggests a significant influence of substituents on the compound's reactivity.

A: Studies comparing this compound and 4-Nitrophthalimide reveal differences in their hydrogen bonding patterns and crystal packing arrangements. [] Additionally, 4-Nitrophthalimide was found to be more thermodynamically stable than this compound. [] These findings underscore the impact of the nitro group's position on the molecule's properties.

ANone: The provided abstracts don't delve into specific formulation strategies for this compound.

ANone: this compound can be synthesized through various methods:

  • Reaction of 3-Nitrophthalic acid with urea: This one-pot process yields this compound with advantages like simplicity and cost-effectiveness. []
  • Nucleophilic nitrodisplacement reaction: This method involves reacting bis(3-nitrophthalimides) with substituted phenols, yielding bis[3-(substituted phenoxy)phthalimides], a new class of comonomers. [, ]

ANone: Research highlights several interesting derivatives:

  • Bis[3-(2-propenylphenoxy)phthalimides]: These compounds, synthesized from bis(3-nitrophthalimides), act as comonomers for bismaleimides, creating temperature-resistant polymer networks. []
  • Bis[3-(2-allylphenoxy)phthalimides]: Similar to the previous example, these derivatives also serve as comonomers for bismaleimides, resulting in tough, high-Tg copolymer networks. []
  • N-substituted 3-methoxyphthalimides: These compounds are formed by reacting N-substituted 3-nitrophthalimides with sodium methoxide. []
  • N-benzyl-3-nitrophthalimide: This derivative is a key precursor in the synthesis of isoindolo[1,2-d][3,5]benzothiazocine derivatives, demonstrating its versatility in heterocyclic chemistry. []
  • Styrene-substituted phthalimides: These monomers, including N-(4-vinylphenyl)-3-nitrophthalimide, can be polymerized to create polymers potentially useful for grafting living anionic polymers. []

A: While not extensively detailed, the research mentions techniques like differential scanning calorimetry (DSC) to analyze the thermal properties of this compound-containing polymers. [] Additionally, techniques like NMR spectroscopy are implied for structural characterization. [, ]

ANone: Research suggests several potential applications:

  • Lithium-ion batteries: DFT studies indicate that this compound could be a promising SEI-forming additive, potentially improving battery performance. []
  • Polymer chemistry: Derivatives like bis[3-(2-propenylphenoxy)phthalimides] and bis[3-(2-allylphenoxy)phthalimides] show promise as comonomers for creating high-performance polymers with enhanced thermal stability. [, ]
  • Fluorescent probes: Researchers have used this compound as the recognition moiety in a hepatocyte-targeting fluorescent probe for detecting hydrazine. []

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